2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine
Overview
Description
2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 of the ring. The specific compound of interest has a chloro group at position 2, an ethoxy group at position 4, and a trifluoromethyl group at position 6 of the pyrimidine ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of various substituted pyrimidines with different reagents to introduce additional functional groups. For instance, the synthesis of 4-trifluoro(chloro)-2-(5-hydroxy-5-trifluoro(chloro)methyl-4,5-dihydro-1H-pyrazol-1-yl]-pyrimidines is achieved through the reaction of 4-alkoxy-1,1,1-trifluoro(chloro)-alk-3-en-2-ones with 6-trifluoro(chloro)methyl-2-hydrazine pyrimidines . Another method involves the conversion of 2-ethoxycarbonyl-3-isothiocyanatopyridine into pyrido[3,2-d]pyrimidine derivatives . These methods highlight the versatility of pyrimidine chemistry in synthesizing various substituted derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using techniques such as X-ray diffraction. For example, the molecular structures of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines were confirmed by single-crystal X-ray diffraction analyses . The study of the structures of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine by X-ray methods revealed that the molecules are based on planar six-membered rings with significant double-bond character in the C-C and C-N bonds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate in anticancer drug synthesis, is prepared from 2,4,6-trichloropyrimidine through such reactions . Chlorination reactions are also common, as seen in the synthesis of 5-chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by the substituents on the pyrimidine ring. These properties can include solubility, melting point, and reactivity. For example, the introduction of a trifluoromethyl group can increase the compound's lipophilicity, potentially affecting its biological activity . The presence of halogen substituents, such as chlorine, can also affect the compound's reactivity in further chemical transformations .
Scientific Research Applications
Antiviral Activity
2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine derivatives have been researched for their potential antiviral activities. Notably, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited significant inhibitory effects on retrovirus replication in cell cultures, showing potential as antiretroviral agents (Hocková et al., 2003).
Synthesis of Anticancer Drugs
Some derivatives of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine are important intermediates in the synthesis of small molecule anticancer drugs. A study by Kou and Yang (2022) developed a rapid synthesis method for one such compound, underscoring its relevance in cancer drug development (Kou & Yang, 2022).
Antibacterial Agents
Derivatives of 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine have been used in the synthesis of compounds like Pyrrolo[2,3‐b]pyridines and Pyrido[2′,3′:5,4]pyrrolo[2,3‐d]pyrimidines, some of which were tested as antibacterial agents, indicating their potential in developing new antibiotics (Abdel-Mohsen & Geies, 2009).
Inhibitors of Gene Expression
Research has explored the role of 2-chloro-4-(trifluoromethyl)pyrimidine derivatives as inhibitors of NF-kappaB and AP-1 gene expression. These compounds showed promise in cell-based activity tests and could be relevant in the study of gene regulation (Palanki et al., 2000).
Novelty in Chemical Synthesis
This compound is also significant in novel chemical synthesis pathways. It serves as a building block for diverse chemical structures, contributing to the advancement of synthetic chemistry and the development of new materials (Zhang et al., 2019).
Future Directions
Trifluoromethylpyridines, a related class of compounds, are key structural motifs in active agrochemical and pharmaceutical ingredients. With the increasing demand for these compounds, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
2-chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O/c1-2-14-5-3-4(7(9,10)11)12-6(8)13-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCABPHJLFXMGTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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